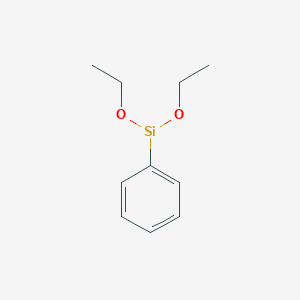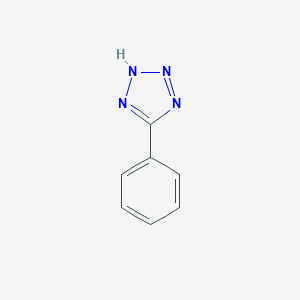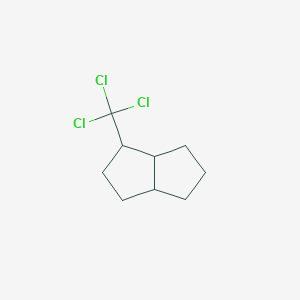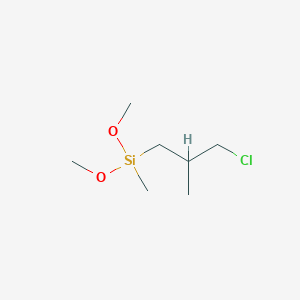
(3-Chloro-2-methylpropyl)dimethoxymethylsilane
Descripción general
Descripción
(3-Chloro-2-methylpropyl)dimethoxymethylsilane, also known as CMMS, is a chemical compound that belongs to the class of organosilanes. CMMS is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
(3-Chloro-2-methylpropyl)dimethoxymethylsilane reacts with hydroxyl groups on the surface of materials, forming a covalent bond. This reaction results in the modification of the surface properties of the material, such as its hydrophobicity and adhesion. This compound also acts as a crosslinking agent, forming a three-dimensional network of molecules.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and non-irritating to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-Chloro-2-methylpropyl)dimethoxymethylsilane in lab experiments is its ability to modify the surface properties of materials. This modification can improve the performance of the material in various applications. However, one limitation of using this compound is its reactivity and potential for cross-contamination. Therefore, proper safety precautions should be taken when handling this compound.
Direcciones Futuras
There are many future directions for the use of (3-Chloro-2-methylpropyl)dimethoxymethylsilane in scientific research. One area of interest is the development of new hybrid materials with improved properties, such as increased strength and durability. Another area of interest is the modification of biological surfaces, such as cell membranes, for various applications in medicine and biotechnology. Additionally, the use of this compound in the production of new adhesives and coatings is an area of ongoing research.
Aplicaciones Científicas De Investigación
(3-Chloro-2-methylpropyl)dimethoxymethylsilane is widely used in scientific research as a crosslinking agent, coupling agent, and surface modifier. It is used in the synthesis of hybrid materials, such as organic-inorganic composites, and in the modification of surfaces, such as glass and metal. This compound is also used in the production of silicone rubber, adhesives, and coatings.
Propiedades
| 18244-20-7 | |
Fórmula molecular |
C7H17ClO2Si |
Peso molecular |
196.75 g/mol |
Nombre IUPAC |
(3-chloro-2-methylpropyl)-dimethoxy-methylsilane |
InChI |
InChI=1S/C7H17ClO2Si/c1-7(5-8)6-11(4,9-2)10-3/h7H,5-6H2,1-4H3 |
Clave InChI |
KONYWZRRCDRQQS-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(OC)OC)CCl |
SMILES canónico |
CC(C[Si](C)(OC)OC)CCl |
| 18244-20-7 | |
Descripción física |
Liquid |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
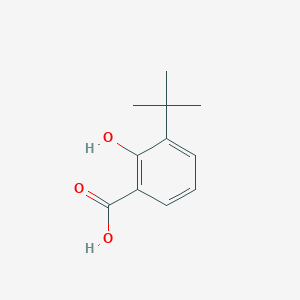
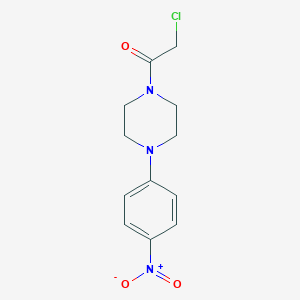
![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
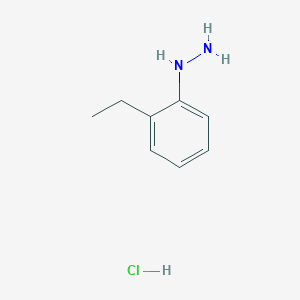
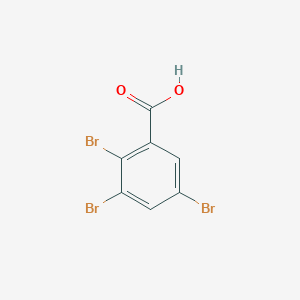

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
